molecular formula C15H18O2 B1405866 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde CAS No. 1350761-50-0

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Cat. No.: B1405866
CAS No.: 1350761-50-0
M. Wt: 230.3 g/mol
InChI Key: GTKKMZSOAGVSGT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a chemical compound with the molecular formula C14H16O2 It is characterized by a chroman ring structure substituted with a cyclopropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropyl-substituted phenols and aldehydes, followed by cyclization in the presence of acid catalysts. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions on the chroman ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Use of halogenating agents or nucleophiles under controlled temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted chromans.

Scientific Research Applications

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylchroman-4-one
  • 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
  • 6-Acetyl-2,2-dimethylchroman-4-one

Uniqueness

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-15(2)6-5-11-7-12(10-3-4-10)8-13(9-16)14(11)17-15/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKKMZSOAGVSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)C3CC3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using essentially the same procedure as Example 5-22, Step 4, Pd(OAc)2 (7.04 mg, 0.03 mmol), X-Phos (29.9 mg, 0.06 mmol), potassium carbonate (434 mg, 3.14 mmol), potassium cyclopropyltrifluoroborate (170 mg, 1.15 mmol) and 6-chloro-2,2-dimethyl-3,4-dihydro-2H-chromene-8-carbaldehyde (235 mg, 1.05 mmol, Example 5-26, Step 3) afforded the desired product as a pale-yellow oil.
Quantity
29.9 mg
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
235 mg
Type
reactant
Reaction Step Four
Quantity
7.04 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
Reactant of Route 6
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

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